N-cyclopentyl-4-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-5-methyl-1,2-oxazole-3-carboxamide
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Overview
Description
N-CYCLOPENTYL-4-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-5-METHYL-3-ISOXAZOLECARBOXAMIDE is a complex organic compound that features a unique combination of functional groups, including a pyrazole ring, an isoxazole ring, and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-CYCLOPENTYL-4-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-5-METHYL-3-ISOXAZOLECARBOXAMIDE typically involves multi-step organic reactions. One common approach is the palladium-catalyzed four-component coupling reaction, which includes a terminal alkyne, hydrazine, carbon monoxide, and an aryl iodide . This method is favored for its efficiency and the ability to form complex heterocyclic structures under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and reproducibility of the production process.
Chemical Reactions Analysis
Types of Reactions
N-CYCLOPENTYL-4-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-5-METHYL-3-ISOXAZOLECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The pyrazole and isoxazole rings can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine, palladium catalysts, and various oxidizing and reducing agents. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amine derivatives, while substitution reactions can introduce various functional groups onto the pyrazole or isoxazole rings.
Scientific Research Applications
N-CYCLOPENTYL-4-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-5-METHYL-3-ISOXAZOLECARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of N-CYCLOPENTYL-4-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-5-METHYL-3-ISOXAZOLECARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to enzymes or receptors, leading to changes in cellular processes. For example, molecular simulation studies have shown that similar compounds can interact with active sites of enzymes, resulting in inhibition or activation of enzymatic activity .
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethyl-3,5-dinitro-1H-pyrazol-4-amine: Shares the pyrazole and nitro functional groups.
1-Methyl-2,4,5-trinitroimidazole: Contains multiple nitro groups and is used in energetic materials.
Bis(1,2,4-oxadiazole) bis(methylene) dinitrate: Another compound with nitro groups used in high-energy applications.
Uniqueness
N-CYCLOPENTYL-4-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-5-METHYL-3-ISOXAZOLECARBOXAMIDE is unique due to its combination of a cyclopentyl group, pyrazole ring, and isoxazole ring, which confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C16H21N5O4 |
---|---|
Molecular Weight |
347.37 g/mol |
IUPAC Name |
N-cyclopentyl-4-[(3,5-dimethyl-4-nitropyrazol-1-yl)methyl]-5-methyl-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C16H21N5O4/c1-9-15(21(23)24)10(2)20(18-9)8-13-11(3)25-19-14(13)16(22)17-12-6-4-5-7-12/h12H,4-8H2,1-3H3,(H,17,22) |
InChI Key |
XNHPLJREYBGSOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1CC2=C(ON=C2C(=O)NC3CCCC3)C)C)[N+](=O)[O-] |
Origin of Product |
United States |
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